molecular formula C12H9ClN2O2 B7837687 Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate

Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate

Cat. No.: B7837687
M. Wt: 248.66 g/mol
InChI Key: LFUKGKJUFSHVPK-UHFFFAOYSA-N
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Description

Overview of Bipyridine Ligands: Historical Context and Contemporary Relevance in Coordination Chemistry and Materials Science

Bipyridines, particularly the 2,2'-bipyridine (B1663995) (bpy) isomer, are a cornerstone of coordination chemistry, with a rich history dating back to its first synthesis in 1888. nih.gov Initially, their primary application was in the qualitative and quantitative analysis of metal ions, most notably for the colorimetric determination of iron. mdpi.com The ability of the two nitrogen atoms in the cis-conformation to form a stable five-membered ring with a metal ion, a phenomenon later termed "chelation," makes bipyridines exceptionally effective ligands. mdpi.comfiveable.me This chelating effect results in metal complexes with significantly greater stability compared to those formed with an equivalent number of monodentate pyridine (B92270) ligands. nih.gov

The contemporary relevance of bipyridine ligands has expanded far beyond their initial analytical applications. In coordination chemistry, they are integral to the synthesis of a vast array of metal complexes with diverse electronic and photophysical properties. fiveable.me These complexes are fundamental in studying the thermodynamics and kinetics of metal ion complexation, as well as the bonding and electrochemical behavior of the resulting compounds. nih.gov The robust and tunable nature of the bipyridine scaffold allows for systematic modifications, enabling chemists to fine-tune the properties of the metal complexes for specific applications. acs.orgresearchgate.net

In the realm of materials science, bipyridine-based compounds are at the forefront of innovation. Their metal complexes are crucial components in the development of luminescent materials, sensors, and photoactive devices like dye-sensitized solar cells. alfachemic.comnbinno.com The incorporation of bipyridine units into polymers and metal-organic frameworks (MOFs) can impart unique optical and electronic properties to these materials. nbinno.com Furthermore, functionalized bipyridines play a significant role in supramolecular chemistry, where they are used to construct intricate self-assembled architectures. alfachemic.com The versatility of bipyridine ligands also extends to catalysis, where their transition metal complexes are employed to facilitate a wide range of organic transformations, including cross-coupling reactions. nbinno.com

The Unique Architectural Features and Electronic Properties of the [2,4'-Bipyridine] Scaffold

The electronic properties of the [2,4'-bipyridine] scaffold are also distinct. The nitrogen atom in the 2-position and the nitrogen atom in the 4'-position have different electronic environments. The pyridine ring with the nitrogen at the 2-position can act as a classic chelating bidentate or bridging ligand, similar to 2,2'-bipyridine, depending on the coordination mode. The nitrogen in the 4'-position, however, is less sterically hindered and possesses different electronic characteristics, which can lead to selective coordination or further functionalization. This electronic disparity between the two pyridine rings can be exploited to create metal complexes with interesting photophysical and electrochemical properties, including directed energy or electron transfer processes. The ability to selectively modify one ring over the other provides a powerful tool for designing ligands with tailored electronic and steric properties for specific applications in catalysis and materials science.

Rationalizing the Significance of "Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate" as a Model Compound for Academic Inquiry

"this compound" serves as an excellent model compound for academic inquiry due to the strategic placement of its functional groups, which allows for a systematic investigation of the structure-property relationships in functionalized bipyridines. The key features that make this compound particularly significant are:

Asymmetric Scaffold: The [2,4'-bipyridine] core provides a platform to study the effects of asymmetric ligand design on coordination chemistry and the properties of the resulting metal complexes.

Reactive Sites for Further Functionalization: The chloro substituent at the 6-position and the methyl carboxylate group at the 4-position offer distinct reactive handles for subsequent chemical modifications. The chlorine atom can be readily displaced through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of aryl, alkyl, or alkynyl groups. nih.gov The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or as an anchoring group for surface functionalization.

Precursor for Advanced Materials: The versatility of "this compound" as a building block makes it a valuable precursor for the synthesis of more complex and functional materials. The ability to introduce different substituents at the 6-position allows for the creation of a library of ligands with systematically varied steric and electronic properties. These tailored ligands can then be used to construct novel catalysts, luminescent materials, and components for supramolecular assemblies. mdpi.com

Defined Scope and Key Research Questions Pertaining to "this compound"

The scope of research concerning "this compound" is focused on understanding the fundamental aspects of its synthesis, reactivity, and coordination chemistry, and how its specific functionalization pattern influences these properties. Key research questions that can be addressed by studying this compound include:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to "this compound"? What are its detailed spectroscopic and structural characteristics?

Reactivity and Functionalization: How does the presence of both a chloro and a methyl carboxylate group influence the regioselectivity of further chemical transformations? Can the chloro and ester groups be selectively manipulated to create multifunctional ligands?

Coordination Chemistry: How does "this compound" coordinate to different metal centers? What are the structural, electronic, and photophysical properties of the resulting metal complexes?

Structure-Property Relationships: How do modifications at the 6-position, achieved through substitution of the chloro group, affect the properties of the corresponding metal complexes? Can a systematic variation of substituents be used to predictably tune the optical and electrochemical properties of these complexes?

By addressing these questions, a comprehensive understanding of this model compound can be developed, which will contribute to the broader field of bipyridine chemistry and the rational design of functional molecules and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-6-pyridin-4-ylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-6-10(15-11(13)7-9)8-2-4-14-5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUKGKJUFSHVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Comprehensive Spectroscopic and Structural Elucidation of Methyl 6 Chloro 2,4 Bipyridine 4 Carboxylate

Electronic Spectroscopy for Understanding Conjugation and Electronic Transitions

Electronic spectroscopy is a vital tool for probing the electronic structure of molecules. By analyzing the absorption and emission of light, valuable information regarding conjugation and electronic transitions can be obtained.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for identifying the presence of chromophores and conjugated systems within a molecule. For "Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate," the bipyridine core constitutes a significant conjugated system.

Fluorescence and Luminescence Spectroscopy

Fluorescence and luminescence spectroscopy measure the emission of light from a substance after it has absorbed light or other electromagnetic radiation. These techniques provide information about the excited states of a molecule and can be sensitive to its environment. Many bipyridine compounds are known to exhibit fluorescence, often related to their rigid, conjugated structures.

Specific experimental data on the fluorescence or luminescence properties of "this compound," such as its emission spectrum, quantum yield, and lifetime, have not been reported in the available scientific literature. The potential for this compound to fluoresce would depend on the nature of its lowest energy excited state and the efficiency of non-radiative decay pathways.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound with high accuracy and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is a definitive method for confirming the molecular formula of a newly synthesized compound.

While specific HRMS data for "this compound" is not published, the theoretical exact mass can be calculated from its molecular formula, C12H9ClN2O2. This information is crucial for the unambiguous identification of the compound in complex mixtures.

LC-MS and MALDI-TOF MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are advanced techniques that couple separation methods with mass analysis. LC-MS is particularly useful for analyzing complex mixtures and thermally labile compounds, while MALDI-TOF is well-suited for the analysis of a wide range of molecules.

There are no specific published studies detailing the application of LC-MS or MALDI-TOF MS for the analysis of "this compound." In a hypothetical LC-MS analysis, the compound would first be separated from impurities on a chromatographic column before being ionized and detected by the mass spectrometer. The resulting mass spectrum would provide information on the molecular weight and, through tandem MS (MS/MS) experiments, its fragmentation pathways. These fragmentation patterns would be characteristic of the bipyridine core and the ester and chloro substituents.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's structure in the solid state.

A search of crystallographic databases indicates that the crystal structure of "this compound" has not been publicly reported. Therefore, detailed information regarding its solid-state conformation, such as the dihedral angle between the two pyridine (B92270) rings and the packing arrangement in the crystal lattice, is currently unavailable.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

A thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any published single-crystal X-ray diffraction data for this compound. The determination of a molecule's precise three-dimensional geometry, the arrangement of molecules within a crystal lattice (crystal packing), and the specific details of its conformation are exclusively achievable through single-crystal X-ray diffraction analysis. This technique provides definitive evidence of the spatial arrangement of atoms, bond distances, and angles. Without such experimental data, a definitive description of the molecular geometry and crystal packing for this specific compound cannot be provided.

Crystallographic Data Analysis: Bond Lengths, Angles, Torsions, and Intermolecular Interactions

As no experimental single-crystal X-ray diffraction data is available for this compound, a detailed analysis of its crystallographic parameters is not possible. The generation of precise data tables for bond lengths, bond angles, and torsion angles, as well as the characterization of intermolecular interactions (such as hydrogen bonds or π-stacking), is entirely dependent on the successful crystallographic study of a suitable single crystal of the compound. Consequently, the specific quantitative data required for this section remains undetermined.

Iv. Chemical Reactivity and Derivatization Pathways of Methyl 6 Chloro 2,4 Bipyridine 4 Carboxylate

Reactivity of the Chloro-Substituent

The chlorine atom on the pyridine (B92270) ring is a key site for derivatization, susceptible to a range of substitution and coupling reactions.

The chloro group at the 6-position of the bipyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the nitrogen atoms in the pyridine rings, which stabilizes the intermediate Meisenheimer complex formed during the reaction. A variety of nucleophiles can displace the chloride ion, leading to a diverse array of substituted bipyridine derivatives.

Common nucleophiles employed in SNAr reactions with chloro-heteroaromatics include amines, alkoxides, and thiolates. For instance, the reaction with a primary or secondary amine would yield the corresponding 6-amino-[2,4'-bipyridine] derivative. Similarly, reaction with sodium methoxide (B1231860) would result in the formation of a 6-methoxy-[2,4'-bipyridine] analog. The reaction conditions for SNAr typically involve heating the substrate with the nucleophile in a suitable solvent, often with the addition of a base to neutralize the liberated HCl. The use of polar aprotic solvents like DMSO or DMF can facilitate these reactions.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophileReagent ExampleProduct Functional Group
AmineR₂NH-NR₂
AlkoxideRONa-OR
ThiolateRSNa-SR

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the site of the chloro-substituent. researchgate.nettandfonline.comorganic-chemistry.org These reactions typically involve a palladium catalyst, a ligand, and a base.

C-C Bond Formation: Reactions such as the Suzuki, Stille, and Heck couplings can be employed to introduce new carbon-based substituents.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can form a new C-C bond. This is a widely used method for creating biaryl compounds.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner.

Heck Coupling: An alkene can be coupled to the bipyridine ring, introducing a vinyl group.

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the chloro-bipyridine with a primary or secondary amine. This reaction is highly versatile and tolerates a wide range of functional groups.

C-O Bond Formation: Similarly, the Buchwald-Hartwig etherification enables the formation of C-O bonds by coupling with an alcohol or a phenol.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond Formed
Suzuki CouplingBoronic acid/esterC-C
Stille CouplingOrganotin reagentC-C
Heck CouplingAlkeneC-C
Buchwald-Hartwig AminationAmineC-N
Buchwald-Hartwig EtherificationAlcohol/PhenolC-O

The chloro group can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful when the bipyridine scaffold without the chloro-substituent is desired. A common method for this is catalytic hydrogenation. researchwithrutgers.comorganic-chemistry.org This typically involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org A base, such as sodium acetate (B1210297) or triethylamine, is often added to neutralize the hydrochloric acid that is formed during the reaction. Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) or sodium hypophosphite, can also be used in transfer hydrogenation processes. organic-chemistry.org

Transformations of the Methyl Carboxylate Group

The methyl carboxylate group at the 4-position offers another handle for chemical modification, allowing for the introduction of various functional groups.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. nih.govchemicalbook.com

Base-catalyzed hydrolysis (saponification): This is typically an irreversible process that involves the reaction of the ester with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, in a solvent mixture like water/methanol or water/ethanol. The reaction proceeds through a nucleophilic acyl substitution mechanism. Kinetically, the reaction is typically second-order, being first-order in both the ester and the hydroxide ion. Thermodynamically, the reaction is favorable due to the formation of the resonance-stabilized carboxylate salt.

Acid-catalyzed hydrolysis: This is a reversible process that requires heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The equilibrium can be driven towards the carboxylic acid by using a large excess of water.

The electronic properties of the bipyridine ring system can influence the rate of hydrolysis. The electron-withdrawing nature of the pyridine rings can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating the rate of hydrolysis compared to simple aromatic esters.

The methyl carboxylate can be converted into other functional groups, such as amides and alcohols.

Amidation: The ester can be converted to an amide directly by reacting it with an amine at elevated temperatures, although this reaction can be slow. A more common and efficient method is to first hydrolyze the ester to the carboxylic acid, as described above. The resulting carboxylic acid can then be coupled with a primary or secondary amine using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), to form the corresponding amide. masterorganicchemistry.com

Reduction: The methyl ester can be reduced to the corresponding primary alcohol, (6-chloro-[2,4'-bipyridin]-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. libretexts.orgdavuniversity.org The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org

Table 3: Transformations of the Methyl Carboxylate Group

ReactionReagentsProduct Functional Group
HydrolysisNaOH/H₂O or H₃O⁺Carboxylic Acid
Amidation (via acid)1. Hydrolysis 2. Amine, Coupling ReagentAmide
ReductionLiAlH₄Primary Alcohol

Reactivity at the Bipyridine Core Nitrogen Atoms

The presence of two nitrogen atoms within the bipyridine core, each situated in a distinct electronic environment, is the primary determinant of the molecule's reactivity. One nitrogen is on a pyridine ring bearing an electron-withdrawing chloro substituent at the 6-position. The other nitrogen is part of a pyridine ring substituted with an electron-withdrawing methyl carboxylate group at the 4-position. Both substituents decrease the electron density of the respective pyridine rings and the basicity of the nitrogen atoms compared to unsubstituted pyridine.

The nitrogen atoms of the bipyridine core possess lone pairs of electrons, rendering them basic and susceptible to protonation in the presence of acids. depauw.edu The acid-base properties of the molecule are dictated by the pKa values associated with the conjugate acids (the protonated forms). Due to the electron-withdrawing nature of the chloro and methyl carboxylate groups, "Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate" is expected to be a weaker base than pyridine itself.

The reactivity of related pyridine compounds in reactions like dehydrogenative coupling has been shown to depend on the pKa of the pyridine ring, with higher pKa values leading to better yields. nih.gov The precise pKa value for each nitrogen in the target molecule would depend on the relative electron-withdrawing strength of the substituents on each ring. Generally, a halogen substituent and a carboxylate ester group both reduce the basicity of the pyridine nitrogen. The position of the substituent also plays a crucial role.

Table 1: Comparison of pKa Values of Pyridine and Substituted Pyridines
CompoundSubstituentpKa of Conjugate Acid
Pyridine-5.25
4-Methylpyridine4-CH₃ (electron-donating)6.02
2-Chloropyridine2-Cl (electron-withdrawing)0.72
4-Chloropyridine4-Cl (electron-withdrawing)3.83
Methyl isonicotinate (B8489971) (Methyl pyridine-4-carboxylate)4-COOCH₃ (electron-withdrawing)3.25

Based on these trends, the nitrogen on the 4-carboxylate-substituted ring (the 1'-position) is likely more basic than the nitrogen on the 6-chloro-substituted ring (the 1-position). Therefore, in a stepwise protonation, the N-1' atom would be protonated first.

Quaternization involves the alkylation of the nitrogen atoms, forming pyridinium (B92312) salts. This reaction is a classic example of the nucleophilic character of the pyridine nitrogen. The reaction rate and regioselectivity are highly dependent on the nucleophilicity of the nitrogen atoms and the steric hindrance around them. nih.gov For "this compound," the two nitrogen atoms exhibit different reactivities towards electrophiles like alkyl halides.

Similar to protonation, the more nucleophilic nitrogen atom will react preferentially. The electron-withdrawing substituents decrease the nucleophilicity of both nitrogen atoms. However, the nitrogen on the pyridine ring with the methyl carboxylate group is expected to be more nucleophilic than the nitrogen on the ring with the chloro substituent. Consequently, mono-quaternization is anticipated to occur selectively at the N-1' position. Achieving di-quaternization would require more forcing reaction conditions. The quaternization of 4,4'-bipyridines is a well-known method for producing viologens, which are redox-active compounds. nih.govmdpi.com

Table 2: Common Reagents for Pyridine Quaternization
Reagent ClassExamplesProduct
Alkyl HalidesMethyl iodide (CH₃I), Benzyl bromide (BnBr)N-Alkylpyridinium halide
Alkyl SulfatesDimethyl sulfate (B86663) ((CH₃)₂SO₄)N-Alkylpyridinium sulfate
Alkyl TriflatesMethyl trifluoromethanesulfonate (B1224126) (MeOTf)N-Alkylpyridinium triflate

The nitrogen atoms of the bipyridine core can be oxidized to form N-oxides using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. orgsyn.org This transformation converts the neutral pyridine nitrogen into a formally positive nitrogen with a negatively charged oxygen atom.

The regioselectivity of N-oxidation is also governed by the electronic properties of the two pyridine rings. The nitrogen atom with the higher electron density will be more susceptible to oxidation. Therefore, mono-N-oxidation is expected to occur preferentially at the N-1' position of the 4-carboxylate-substituted ring. Bipyridine N,N'-dioxides can also be synthesized through methods like oxidative coupling. nih.gov

Pyridine N-oxides are valuable synthetic intermediates that can undergo various subsequent reactions, including rearrangements. orgsyn.org For instance, the Boekelheide rearrangement (also known as the Katada rearrangement) involves the treatment of a 2-alkylpyridine N-oxide with an acylating agent (like acetic anhydride) to yield a 2-(acetoxymethyl)pyridine. orgsyn.org While the target molecule lacks a simple alkyl group at the positions alpha to the nitrogens (positions 3, 5, 3', and 5'), analogous rearrangements could potentially be exploited for further functionalization.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity, the preference for a reaction to occur at one position over another, is a central theme in the chemistry of "this compound". wikipedia.org As discussed, the electronic disparity between the two pyridine rings, induced by the chloro and methyl carboxylate substituents, dictates the site of electrophilic attack at the nitrogen atoms.

The key factor governing regioselectivity in reactions such as protonation, quaternization, and N-oxidation is the relative nucleophilicity and basicity of the two bipyridine nitrogen atoms. The electron-withdrawing chloro group at the 6-position significantly reduces the electron density on the N-1 atom. The methyl carboxylate group at the 4-position also withdraws electron density, but its effect on the N-1' atom is generally less pronounced than that of a 2- or 6-halo substituent. This leads to a predictable pattern of reactivity.

Table 3: Predicted Regioselectivity of Reactions at the Bipyridine Nitrogen Atoms
ReactionPredicted Major Site of ReactionRationale
MonoprotonationN-1' (on the 4-carboxylate ring)Higher basicity compared to N-1.
Mono-quaternizationN-1' (on the 4-carboxylate ring)Higher nucleophilicity compared to N-1.
Mono-N-oxidationN-1' (on the 4-carboxylate ring)Higher electron density at N-1' facilitates electrophilic attack by the oxidizing agent.

Stereoselectivity would become a significant consideration if chiral reagents were employed in derivatization, or if the functionalization led to the formation of chiral centers or atropisomers. acs.org For instance, the synthesis of axially chiral bipyridine N,N'-dioxides has been reported, highlighting the potential for stereoselective transformations in bipyridine chemistry. nih.gov However, for the fundamental reactions of protonation, quaternization, and N-oxidation with achiral reagents, regioselectivity remains the dominant controlling factor.

V. Coordination Chemistry of Methyl 6 Chloro 2,4 Bipyridine 4 Carboxylate As a Versatile Ligand

Ligand Design Principles and Bipyridine-Metal Coordination Modes

The design of "Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate" incorporates several key features that dictate its coordination behavior. Bipyridine ligands are renowned for their ability to form stable chelate rings with metal ions through the two nitrogen atoms. nih.gov The specific 2,4'-linkage in this ligand, as opposed to the more common 2,2'- or 4,4'-bipyridines, introduces an inherent asymmetry. This can lead to complexes with unique geometries and reactivity.

The electronic properties of the ligand are significantly influenced by its substituents. The electron-withdrawing chloro group at the 6-position and the methyl carboxylate group at the 4-position of one pyridine (B92270) ring can modulate the electron density on the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. These substituents can also influence the redox properties and photophysical characteristics of the resulting metal complexes. acs.org For instance, electron-acceptor groups can stabilize the lowest unoccupied molecular orbital (LUMO) of the ligand. acs.org

"this compound" can adopt several coordination modes. The most common is the bidentate chelating mode, where both nitrogen atoms of the bipyridine unit bind to a single metal center, forming a stable five-membered ring. This is a prevalent coordination mode for many bipyridine ligands with various transition metals. Additionally, the carboxylate group, although esterified in this case, presents a potential site for further functionalization or secondary interactions. In polynuclear systems, this ligand can also act as a bridging ligand, connecting two or more metal centers.

Synthesis and Characterization of Mononuclear Metal Complexes

The synthesis of mononuclear metal complexes with "this compound" typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and reaction time, can be controlled to favor the formation of the desired mononuclear species.

This ligand is expected to form stable mononuclear complexes with a variety of d-block transition metals, owing to the strong affinity of the bipyridine moiety for these elements.

Ruthenium (Ru): Ruthenium(II) complexes with bipyridine ligands have been extensively studied for their rich photophysical and electrochemical properties. acs.org The synthesis of a Ru(II) complex with "this compound" would likely involve the reaction with a suitable ruthenium precursor, such as [Ru(bpy)2Cl2] or [Ru(DMSO)4Cl2]. mdpi.commsu.edu The resulting complexes are often octahedral, with the ruthenium center coordinated to multiple bipyridine ligands. mdpi.com

Cobalt (Co): Cobalt(II) readily forms complexes with bipyridine derivatives. tandfonline.comnih.gov The reaction of "this compound" with a cobalt(II) salt, such as cobalt(II) chloride or nitrate, would be expected to yield mononuclear complexes. rsc.orgnih.gov Depending on the stoichiometry and the presence of other coordinating anions or solvent molecules, the geometry around the cobalt center can vary, though octahedral is common. biointerfaceresearch.com

Copper (Cu): Copper(II) complexes with bipyridine ligands are known for their diverse coordination geometries, which can range from square planar to distorted octahedral or trigonal bipyramidal. acs.org The synthesis would typically involve the direct reaction of the ligand with a copper(II) salt. The steric and electronic factors of the ligand would play a crucial role in determining the final geometry of the complex.

Zinc (Zn): Zinc(II), having a d10 electron configuration, forms complexes where the geometry is primarily dictated by the ligand's steric requirements and the coordination number. Tetrahedral and octahedral geometries are common for zinc(II) bipyridine complexes. rsc.orgmdpi.comrsc.org The reaction of "this compound" with a zinc(II) salt is expected to yield stable, often colorless, complexes. nih.govcore.ac.uk

Manganese (Mn): Manganese(II) forms high-spin complexes with bipyridine ligands, typically with an octahedral geometry. hhu.deias.ac.in The synthesis of a manganese(II) complex would involve the reaction of the ligand with a manganese(II) salt, such as manganese(II) chloride or perchlorate. These complexes are often paramagnetic. nih.govresearchgate.net

The formation of metal complexes with "this compound" can be readily monitored and the resulting products characterized using a range of spectroscopic techniques.

UV-Vis Spectroscopy: Upon coordination to a metal ion, the electronic absorption spectrum of the bipyridine ligand is altered. Typically, the π→π* transitions of the free ligand are observed, and new bands corresponding to metal-to-ligand charge transfer (MLCT) transitions may appear, particularly for metals like Ru(II), Co(II), and Cu(II). acs.orgacs.orgrsc.orgnih.govsemanticscholar.org These MLCT bands are often in the visible region of the spectrum and are sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand. mdpi.com

NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy are powerful tools for characterization. Upon complexation, the chemical shifts of the protons and carbons on the ligand will change compared to the free ligand, providing evidence of coordination. tandfonline.commdpi.com The symmetry of the complex can also be inferred from the NMR spectrum.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is used to study complexes with unpaired electrons (paramagnetic), such as those of Cu(II), Mn(II), and certain Co(II) and Ru species. researchgate.net The EPR spectrum can provide detailed information about the electronic structure, oxidation state of the metal, and the geometry of the coordination environment. acs.orgcardiff.ac.ukresearchgate.netnih.gov The hyperfine coupling constants can give insights into the delocalization of the unpaired electron onto the ligand.

Spectroscopic Data for Bipyridine-Metal Complexes
Metal IonTechniqueObserved Features
Ru(II)UV-VisMLCT bands in the visible region. acs.orgnih.gov
Co(II)UV-Visd-d transitions and potential MLCT bands. tandfonline.com
Cu(II)EPRAnisotropic g and A values indicative of geometry. acs.org
Zn(II)NMRShift in proton and carbon signals upon coordination. mdpi.com
Mn(II)EPRCharacteristic six-line hyperfine splitting.

Formation of Dinuclear and Polynuclear Coordination Assemblies

Beyond mononuclear complexes, "this compound" can serve as a building block for more intricate architectures, such as dinuclear and polynuclear coordination assemblies. These structures are of great interest for their potential applications in catalysis, molecular recognition, and materials science.

While the bidentate chelating mode is common for forming mononuclear complexes, the 2,4'-bipyridine (B1205877) scaffold also allows for the bridging of two metal centers, leading to the formation of dinuclear complexes. rsc.orgnih.govrsc.orgnih.gov In such an arrangement, each nitrogen atom of the bipyridine ligand would coordinate to a different metal ion. The specific geometry of the resulting dinuclear complex would depend on the coordination preferences of the metal ions and the presence of other supporting ligands.

Furthermore, ligands containing both bipyridine and carboxylate functionalities are excellent candidates for the construction of Metal-Organic Frameworks (MOFs). nih.govacs.org MOFs are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. iastate.edu Although the carboxylate group in "this compound" is esterified, it can be hydrolyzed to the corresponding carboxylic acid. This bifunctional ligand, with its bipyridine unit for metal chelation and a carboxylate group for linking, can then be used to build extended 1D, 2D, or 3D coordination polymers. acs.orgmdpi.comglobethesis.com The chloro substituent can further tune the properties of the resulting MOF, such as its porosity and catalytic activity. nih.gov

Hydrogen Bonding: While the parent ligand does not have strong hydrogen bond donors, in the presence of co-ligands like water or in the hydrolyzed carboxylic acid form, hydrogen bonding can be a dominant structure-directing force. rsc.orghhu.de These interactions can link individual complex units into higher-dimensional supramolecular networks.

Halogen Bonding: The chloro substituent on the pyridine ring can participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophile. This interaction can provide an additional level of control in the crystal engineering of frameworks based on this ligand.

The interplay of these supramolecular forces is critical in determining the final topology and properties of the assembled metal-ligand frameworks. iastate.eduresearchgate.netbham.ac.uk

Summary of Potential Coordination Architectures
ArchitectureKey FeaturesRelevant Interactions
Mononuclear ComplexesSingle metal center chelated by the ligand.Coordination bonds.
Dinuclear ComplexesTwo metal centers bridged by the ligand. rsc.orgCoordination bonds.
Metal-Organic Frameworks (MOFs)Extended porous crystalline structures. nih.govacs.orgCoordination bonds, π-π stacking, hydrogen bonding. iastate.edu

Electronic Structure and Bonding in Metal Complexes

A molecular orbital (MO) approach provides a detailed picture of the bonding in complexes of this compound. The interaction between the metal's d-orbitals and the ligand's frontier orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) is key to understanding the electronic structure.

σ-Donation: The lone pair orbitals on the two coordinating nitrogen atoms of the bipyridine framework combine to form σ-symmetry orbitals that overlap with the metal's empty d-orbitals (e.g., dσ orbitals like dz² and dx²-y² in an octahedral field). This interaction leads to the formation of a stable metal-ligand σ-bond and contributes to the stabilization of the ligand's σ-orbitals and the destabilization of the metal's dσ orbitals.

π-Backbonding: Bipyridine ligands possess low-energy π* orbitals that can effectively overlap with metal d-orbitals of appropriate symmetry (e.g., dπ orbitals like dxy, dyz, and dxz in an octahedral field). uci.edu This interaction, known as π-backbonding, is crucial in complexes with electron-rich metals in low oxidation states. It strengthens the metal-ligand bond and delocalizes electron density from the metal onto the ligand. wikipedia.org The electronic transitions in the visible region of the spectrum for these types of complexes are often attributed to metal-to-ligand charge transfer (MLCT) events, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. iieta.org

The presence of electron-withdrawing substituents, such as the chloro and methyl carboxylate groups on the this compound ligand, lowers the energy of the ligand's π* orbitals. This enhances the π-acceptor character of the ligand, facilitating stronger π-backbonding with the metal center. Consequently, the LUMO of the resulting complex is typically localized on the ligand system. nih.gov

Table 1: Frontier Molecular Orbital Contributions in a Representative Metal Complex

Orbital Primary Character Description
HOMO Metal d-orbital Primarily composed of the metal's t2g orbitals (in an octahedral geometry), involved in π-backbonding.
LUMO Ligand π*-orbital Primarily localized on the π-system of the this compound ligand, stabilized by electron-withdrawing groups.

This table represents a generalized description based on typical transition metal bipyridine complexes.

The chloro and methyl carboxylate functional groups on the this compound ligand significantly modulate its coordination properties. kfupm.edu.sa

Chloro Group: As an electron-withdrawing group, the chlorine atom at the 6-position reduces the electron density on the pyridine ring. This decreases the basicity (pKa) of the adjacent nitrogen atom, which can influence the thermodynamics of complex formation. wikipedia.org More significantly, its inductive effect lowers the energy of the ligand's π* orbitals, enhancing its ability to act as a π-acceptor. This stabilization of the LUMO can impact the electrochemical and photophysical properties of the metal complex.

Methyl Carboxylate Group: The ester group (-COOCH₃) at the 4-position is also strongly electron-withdrawing. It further lowers the energy of the ligand's π* orbitals, reinforcing the π-acceptor capabilities of the ligand system. researchgate.net This effect can lead to a significant stabilization of MLCT excited states in corresponding metal complexes. While the carboxylate group itself can potentially act as a coordination site, in the context of the bipyridine framework, its primary role is often electronic modulation rather than direct binding, especially when the nitrogen atoms form a stable five-membered chelate ring with the metal. rsc.orgmdpi.com

The combined electronic effects of these substituents make this compound a ligand that forms robust complexes and allows for the systematic tuning of the energy levels within the metal complex, which is particularly useful in the design of photosensitizers and redox-active materials. nih.govrsc.org

Electrochemical Properties of Metal Complexes (e.g., Cyclic Voltammetry)

The electrochemical behavior of metal complexes incorporating this compound is typically investigated using techniques like cyclic voltammetry (CV). These studies reveal information about the redox potentials of the metal center and the ligand, as well as the stability of different oxidation states. iieta.org

Transition metal complexes with bipyridine-type ligands are known to be electroactive, often displaying reversible one-electron redox processes. wikipedia.org These processes can be either metal-centered (e.g., Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺) or ligand-centered (reductions of the π-system).

For complexes of this compound, the following characteristics are expected:

Metal-Centered Oxidation: The oxidation of the central metal ion (e.g., Ru(II) to Ru(III)) is expected to occur at a more positive potential compared to complexes with unsubstituted bipyridine. The strong electron-withdrawing nature of the chloro and methyl carboxylate groups reduces the electron density at the metal center, making it more difficult to remove an electron (i.e., to oxidize).

Ligand-Centered Reduction: The reductions are typically localized on the ligand. Due to the presence of the electron-withdrawing substituents, the π* orbitals (the LUMO) of the this compound ligand are stabilized. This stabilization facilitates the addition of electrons to the ligand, causing the ligand-based reduction potentials to shift to less negative (more positive) values compared to complexes with unsubstituted bipyridine ligands. researchgate.net The reduction of the coordinated ligand occurs at a significantly less negative potential than the reduction of the free, uncoordinated ligand. researchgate.net

Table 2: Representative Cyclic Voltammetry Data for a [M(L)₃]²⁺ Complex

Redox Couple E₁/₂ (V vs. Fc/Fc⁺) Description
M³⁺/M²⁺ > +0.8 Metal-centered oxidation, shifted to a more positive potential.
L⁰/L⁻ ~ -1.5 First ligand-centered reduction, shifted to a less negative potential.

Note: The values presented are illustrative and based on trends observed for Co(II) and other transition metal complexes with similarly substituted bipyridine ligands. nih.gov Actual potentials will vary depending on the specific metal, solvent, and experimental conditions.

The reversibility of these redox waves indicates the formation of stable species upon oxidation and reduction, a desirable property for applications in areas such as electrocatalysis and molecular electronics. iieta.orgrsc.org

Vi. Advanced Applications in Catalysis and Functional Materials Based on Methyl 6 Chloro 2,4 Bipyridine 4 Carboxylate

Catalytic Systems Utilizing "Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate" as a Ligand

Bipyridine derivatives are fundamental ligands in homogeneous catalysis due to their robust coordination chemistry with a wide range of transition metals. However, specific studies employing this compound as a ligand in catalytic systems have not been reported. The electronic and steric properties conferred by the chloro, methyl carboxylate, and [2,4']-linkage would theoretically influence the stability, activity, and selectivity of a resulting metal complex, but empirical data is lacking.

Electrocatalysis: Carbon Dioxide Reduction (CO2R) and Oxygen Reduction Reactions (ORR)

There is no available research describing the use of this compound as a ligand in electrocatalytic systems for either carbon dioxide reduction (CO2R) or oxygen reduction reactions (ORR). While metal complexes of other substituted bipyridines are prominent in CO2R research, the performance of a complex based on this particular ligand remains unexplored. nih.govnih.govacs.org

Organic Catalysis: Cross-Coupling, Oxidation, and Reduction Reactions

A review of current literature does not yield any instances of this compound being used as a ligand in organic catalysis, including cross-coupling, oxidation, or reduction reactions. The unique substitution pattern of this ligand could offer distinct advantages in tuning catalytic activity, but such applications have not been documented. nih.govnih.govacs.org

Polymerization Catalysis: Stereoselective and Controlled Polymerization

There are no published reports on the application of this compound in the field of polymerization catalysis. Research into ligands for stereoselective and controlled polymerization is extensive, but this specific compound has not been featured as a ligand in such catalytic systems. mdpi.com

Development of Functional Materials

The rigid structure and coordinating nitrogen atoms of bipyridines make them excellent candidates for the construction of functional materials. Nevertheless, the specific use of this compound as a molecular component in this context is not described in the literature.

Building Blocks for Supramolecular Materials and Assemblies

No studies have been found that utilize this compound as a building block for creating supramolecular materials or assemblies. Its potential to form coordination polymers, metal-organic frameworks (MOFs), or other self-assembled structures through coordination or hydrogen bonding has not been investigated. nih.govnih.govrsc.orgrsc.org

Ligands in Photosensitizers and Luminescent Materials

There is no documented use of this compound as a primary or ancillary ligand in the design of photosensitizers or luminescent materials. The photophysical properties of metal complexes are highly dependent on the ligand environment, and the specific electronic effects of this compound have not been studied in this context. google.comacs.orgacs.org

Precursors for Optoelectronic Devices

There is no available research demonstrating the use of "this compound" as a direct precursor for optoelectronic devices. The development of materials for applications such as dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), or molecular sensors often relies on bipyridine-containing ligands to form stable and electronically active complexes with transition metals like ruthenium, iridium, or copper. These complexes can exhibit favorable photophysical properties, including strong absorption in the visible spectrum and long-lived excited states.

In principle, "this compound" could be envisioned as a ligand for such complexes. The chloro- and methyl carboxylate- substituents would be expected to modulate the electronic properties (e.g., the HOMO and LUMO energy levels) of the resulting metal complex, thereby influencing its absorption and emission characteristics. However, no studies have been published that synthesize, characterize, and evaluate such complexes for optoelectronic applications.

Vii. Computational and Theoretical Insights into Methyl 6 Chloro 2,4 Bipyridine 4 Carboxylate

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are central to understanding the electronic structure and intrinsic properties of a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate, DFT calculations would be employed to determine its optimized molecular geometry in both the ground and excited states. nih.govgrowingscience.com This involves finding the lowest energy arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Information on the stability and chemical reactivity of the structure can be obtained by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Data from DFT Calculations on an Analogous Bipyridine Compound

ParameterCalculated ValueSignificance
HOMO Energy-6.40 eVIndicates electron-donating ability
LUMO Energy-1.61 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.79 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures the polarity of the molecule

Note: This table is illustrative and based on data for a similar chloro-substituted aromatic compound. The actual values for this compound would require specific calculations.

A significant application of DFT is the prediction of spectroscopic data, which can aid in the characterization of a newly synthesized compound. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted into predicted 1H and 13C NMR chemical shifts. researchgate.net These theoretical spectra are invaluable for interpreting experimental results.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. researchgate.net It provides information about the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This helps in understanding the electronic structure and the nature of the excited states.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. acs.org These frequencies correspond to the absorption bands in an infrared (IR) spectrum. By analyzing the vibrational modes, one can identify the characteristic functional groups present in the molecule. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. For a molecule with rotational freedom around the bipyridine linkage, MD simulations can explore the conformational landscape, identifying the most stable rotamers and the energy barriers between them. chemmethod.com These simulations can be performed in various environments, such as in a solvent or interacting with a biological macromolecule, to study intermolecular interactions like hydrogen bonding and π-stacking. chemmethod.com

Reaction Pathway Analysis and Transition State Modeling for Synthetic and Catalytic Processes

Computational methods are instrumental in elucidating reaction mechanisms. researchgate.net For the synthesis of this compound, DFT can be used to model the reaction pathway, identifying intermediates and, crucially, the transition state structures. chemrxiv.org The calculated activation energy (the energy of the transition state relative to the reactants) provides a quantitative measure of the reaction's feasibility. This knowledge is vital for optimizing reaction conditions, such as temperature and catalyst choice. researchgate.netchemrxiv.org

Ligand-Metal Interaction Studies: Binding Energies and Electronic Contributions

The bipyridine moiety is a well-known chelating ligand in coordination chemistry. acs.orgnih.govnih.gov Computational studies can provide detailed insights into the interaction of this compound with various metal ions. DFT calculations can be used to determine the geometry of the resulting metal complexes and to calculate the binding energy, which quantifies the strength of the ligand-metal bond. sci-hub.se Techniques such as Natural Bond Orbital (NBO) analysis can further dissect the electronic contributions to the bonding, distinguishing between donor-acceptor interactions and other electronic effects.

Table 2: Illustrative Ligand-Metal Binding Energies for a Bipyridine-type Ligand

Metal IonCoordination ModeCalculated Binding Energy (kcal/mol)
Cu(II)Bidentate-45.2
Zn(II)Bidentate-38.7
Ni(II)Bidentate-41.5
Ru(II)Bidentate-52.1

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from such studies.

In Silico Screening for Potential Applications

In silico screening uses computational methods to assess the potential of a molecule for a specific application, often in drug discovery or materials science. chemmethod.comchemmethod.com this compound could be virtually screened against a library of biological targets, such as enzymes or receptors, using molecular docking simulations. researchgate.netarabjchem.org These simulations predict the preferred binding orientation and affinity of the molecule to a target's active site, helping to identify potential therapeutic uses. researchgate.net Similarly, its electronic properties, calculated via DFT, can suggest its suitability for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a component of photosensitizers.

Viii. Concluding Remarks and Future Research Perspectives

Synthesis of Novel Analogs and Libraries of Functionalized [2,4'-Bipyridine] Compounds

The synthesis of new and diverse analogs of Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate is a cornerstone for future research. The development of extensive libraries of functionalized [2,4'-bipyridine] compounds will provide a rich platform for screening and discovering new properties and applications. Modern synthetic methodologies, such as high-throughput synthesis and combinatorial chemistry, are poised to accelerate the creation of these libraries.

Key synthetic strategies that will be instrumental in this endeavor include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for introducing a wide variety of substituents onto the bipyridine core. These reactions allow for the precise installation of functional groups that can modulate the electronic and steric properties of the ligand.

C-H Activation: Direct C-H activation is an increasingly important strategy for the functionalization of heterocyclic compounds. Developing C-H activation methods specific to the [2,4'-bipyridine] scaffold will enable the introduction of functional groups in a more atom-economical and step-efficient manner.

Post-Synthetic Modification: Starting from the this compound core, a plethora of derivatives can be accessed through the modification of the existing functional groups. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. The chloro substituent can also be a handle for nucleophilic substitution or further cross-coupling reactions.

The creation of these libraries will enable systematic studies of structure-property relationships, which are crucial for the rational design of new materials and catalysts.

Exploration of Under-Explored Coordination Geometries and Metal Centers

The coordination chemistry of bipyridine ligands is vast and well-established. However, the specific substitution pattern of this compound and its analogs offers opportunities to explore less common coordination geometries and to investigate complexes with a wider range of metal centers.

Future research in this area should focus on:

Unusual Coordination Modes: While the bidentate chelation of the two nitrogen atoms is the most common coordination mode for bipyridines, the electronic asymmetry of the [2,4'-bipyridine] core could favor unusual coordination geometries or bridging modes in polynuclear complexes.

f-Block Elements: The coordination chemistry of bipyridine ligands with lanthanides and actinides is a growing field. The specific electronic properties of functionalized [2,4'-bipyridine] ligands could lead to novel luminescent materials or catalysts for specific transformations.

Main Group Elements: The interaction of bipyridine ligands with main group elements is a relatively under-explored area. Investigating the coordination of [2,4'-bipyridine] derivatives with elements such as boron, silicon, and phosphorus could lead to the discovery of new reagents and materials with unique properties.

A deeper understanding of the coordination behavior of these ligands will be essential for the design of new functional materials and catalysts.

Advancing the Understanding of Structure-Property-Activity Relationships in Catalysis

Bipyridine ligands are ubiquitous in homogeneous catalysis. The systematic variation of substituents on the [2,4'-bipyridine] scaffold provides an ideal platform to probe the intricate relationships between a ligand's structure and the performance of the resulting catalyst.

Future research should aim to:

Correlate Electronic and Steric Effects with Catalytic Activity: By synthesizing a library of ligands with systematically varied electronic and steric properties, it will be possible to develop quantitative structure-activity relationships (QSAR) for various catalytic reactions. This will enable the rational design of more efficient and selective catalysts.

Investigate Reaction Mechanisms: Detailed mechanistic studies, combining experimental techniques such as kinetics and in-situ spectroscopy with computational modeling, will be crucial to understand how the ligand influences the different elementary steps of a catalytic cycle.

Explore New Catalytic Applications: The unique properties of metal complexes derived from functionalized [2,4'-bipyridines] may enable their use in novel catalytic transformations that are not accessible with traditional bipyridine ligands.

These studies will not only lead to the development of better catalysts but will also contribute to a more fundamental understanding of the principles of catalysis.

Designing Next-Generation Functional Materials with Tailored Performance

The versatility of the [2,4'-bipyridine] scaffold makes it an excellent building block for the construction of a wide range of functional materials with tailored properties.

Promising areas for future research include:

Metal-Organic Frameworks (MOFs): The incorporation of functionalized [2,4'-bipyridine] ligands into MOFs can lead to materials with tailored porosity, catalytic activity, and sensing capabilities. The chloro and ester groups can serve as reactive sites for post-synthetic modification of the MOF.

Organic Light-Emitting Diodes (OLEDs): Bipyridine-containing metal complexes are known to be efficient emitters in OLEDs. By tuning the electronic properties of the [2,4'-bipyridine] ligand, it may be possible to develop new emitters with improved efficiency, stability, and color purity.

Sensors: The ability of the bipyridine unit to coordinate to metal ions can be exploited for the development of chemical sensors. The response of the sensor can be tuned by modifying the substituents on the bipyridine ring.

Supramolecular Assemblies: The directional interactions of the bipyridine ligand can be used to construct complex supramolecular architectures with interesting properties, such as molecular switches or responsive materials.

The ability to precisely control the properties of these materials at the molecular level holds great promise for a wide range of technological applications.

Emerging Trends and Interdisciplinary Research Opportunities for Bipyridine Chemistry

The field of bipyridine chemistry is constantly evolving, with new trends and interdisciplinary research opportunities emerging. For the continued development of materials and applications based on this compound and its analogs, it is crucial to embrace these new directions.

Key emerging trends include:

Photocatalysis: The use of bipyridine-based metal complexes as photocatalysts is a rapidly growing area. These catalysts can harness light energy to drive chemical reactions, offering a sustainable alternative to traditional thermal catalysis.

Chemical Biology: Functionalized bipyridines can be used as tools to probe biological systems. For example, they can be designed to bind to specific biomolecules or to act as fluorescent probes for imaging.

Computational Chemistry: The use of computational methods, such as density functional theory (DFT), is becoming increasingly important in the design of new bipyridine-based catalysts and materials. Computational screening can help to identify promising candidates before they are synthesized in the lab, saving time and resources.

Machine Learning: The application of machine learning algorithms to large datasets of chemical information can help to identify hidden patterns and to predict the properties of new compounds. This approach has the potential to accelerate the discovery of new functional bipyridine derivatives.

By embracing these emerging trends and fostering interdisciplinary collaborations, the full potential of this compound and its analogs can be realized.

Q & A

Q. What are the optimized synthetic routes for Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate, and how do reaction conditions influence yield?

The synthesis of bipyridine carboxylates often employs cross-coupling strategies. For example, methyl [2,2'-bipyridine]-4-carboxylate (a structural analog) is synthesized via a Negishi cross-coupling between methyl 6-chloronicotinate and 2-pyridylzinc bromide, achieving an 83% yield under refluxing methanol and controlled stoichiometry . Key variables include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for coupling efficiency.
  • Temperature : Reflux conditions (60–80°C) minimize side reactions.
  • Purification : Column chromatography with ethyl acetate/hexane gradients resolves unreacted intermediates.
    For the target compound, substituting chloro or methyl groups may require adjusted equivalents of halogenated precursors .

Q. How can crystallographic data for this compound be validated, and what software tools are recommended?

X-ray crystallography relies on programs like SHELX (specifically SHELXL for refinement) to resolve structural ambiguities. Key steps include:

  • Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.
  • Twinned data handling : SHELXL’s twin refinement option addresses pseudo-merohedral twinning .
  • Validation : Check for R-factor convergence (R1 < 5%) and plausible bond-length deviations (±0.02 Å). SHELXPRO interfaces with protein databank tools for cross-validation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

Discrepancies between solution (NMR) and solid-state (XRD) data often arise from conformational flexibility or solvent interactions. Methodological solutions include:

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–100°C) detects rotational barriers in the bipyridine core .
  • DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts to identify dominant conformers .
  • Powder XRD : Confirm polymorphism or solvent inclusion via Rietveld refinement .

Q. What strategies enhance the stability of metal complexes derived from this compound in catalytic applications?

The chloro and carboxylate groups enable chelation with transition metals (e.g., Ru, Ir). Stability optimization involves:

  • Ligand design : Introducing electron-withdrawing groups (e.g., Cl) increases metal-ligand bond strength. Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate analogs show enhanced catalytic activity in Suzuki couplings due to stronger Pd–N bonds .
  • Solvent effects : Non-polar solvents (e.g., toluene) reduce ligand dissociation versus polar media.
  • Spectroscopic monitoring : UV-vis and cyclic voltammetry track redox stability during catalysis .

Q. How does substitution patterning (chloro, methyl, carboxylate) influence electronic properties?

Substituent effects are quantifiable via Hammett constants (σ) and computational modeling:

SubstituentPositionσ (Hammett)Impact on Electron Density
–Cl6+0.23Withdraws electrons, polarizes π-system
–COOCH₃4+0.45Strong electron withdrawal via resonance
–CH₃4'-0.17Donates electrons, stabilizes metal complexes

DFT (B3LYP) calculations reveal the chloro group reduces HOMO-LUMO gaps by 0.3 eV compared to non-halogenated analogs, enhancing charge-transfer efficiency .

Q. What mechanistic insights guide the use of this compound in photophysical studies?

Bipyridine ligands are key in luminescent Ir(III) or Ru(II) complexes. For example:

  • Ligand-to-metal charge transfer (LMCT) : this compound’s electron-deficient π-system facilitates LMCT in Ru(bpy)₃²⁺ analogs, confirmed by emission lifetime measurements (τ = 500–800 ns) .
  • Solvatochromism : Emission λmax shifts (e.g., 610 nm in CH₃CN vs. 590 nm in DMF) correlate with solvent polarity .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic activity of metal complexes across studies?

Variability often stems from:

  • Counterion effects : PF₆⁻ vs. ClO₄⁻ alters solubility and ion pairing in electrochemical assays .
  • Substrate scope : Activity may vary with steric bulk (e.g., aryl vs. alkyl substrates).
  • Standardization : Use TOF (turnover frequency) instead of yield for cross-study comparisons .

Methodological Tables

Table 1. Structural analogs and their applications :

Compound NameKey FeaturesApplication Example
Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylateBromo substituent for Suzuki couplingPd-catalyzed cross-coupling
4-Methyl-2,2'-bipyridine-4-carboxylic acidCarboxylic acid for MOF synthesisZn-based MOFs
Methyl 6-chloro-4'-methyl-2,2'-bipyridine-4-carboxylateChloro/methyl synergyLuminescent Ir(III) complexes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.